molecular formula C8H9N3S B13528274 (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13528274
M. Wt: 179.24 g/mol
InChI Key: WTWYCNBQMBJKAV-UHFFFAOYSA-N
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Description

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features both thiophene and pyrazole rings. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring with two nitrogen atoms. The combination of these rings in a single molecule imparts unique chemical and biological properties, making it an interesting subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can then be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms in the pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can take place on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Scientific Research Applications

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring but lack the pyrazole moiety.

    Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole contain the pyrazole ring but do not have the thiophene ring.

Uniqueness

The combination of thiophene and pyrazole rings in (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine imparts unique properties that are not present in compounds containing only one of these rings. This dual-ring structure allows for a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that combines thiophene and pyrazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₃S, with a molecular weight of 179.24 g/mol. The unique structure allows for various interactions at the molecular level, contributing to its biological activity.

PropertyValue
Molecular FormulaC₈H₉N₃S
Molecular Weight179.24 g/mol
IUPAC Name(3-thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
InChI KeyWTWYCNBQMBJKAV-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene and pyrazole rings facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity. These interactions can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Compounds similar to this compound have shown efficacy against several cancer cell lines, including A549 lung cancer cells. For instance, studies have reported that certain pyrazole derivatives reduced cell viability significantly, suggesting potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in preliminary studies. Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 cells. Among the tested compounds, those with structural similarities to this compound exhibited IC50 values ranging from 9.8 to 41.6 µM, indicating promising anticancer activity .

Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, compounds derived from pyrazole demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could be explored further for therapeutic applications in inflammatory conditions .

Comparative Analysis with Similar Compounds

A comparison with other thiophene and pyrazole derivatives highlights the unique properties of this compound:

Compound TypeBiological ActivityNotable Features
Thiophene DerivativesModerate AntimicrobialLacks pyrazole moiety
Pyrazole DerivativesStrong AntitumorLacks thiophene ring
This compoundHigh Antitumor & Anti-inflammatoryUnique dual-ring structure enhancing reactivity

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

(3-thiophen-3-yl-1H-pyrazol-5-yl)methanamine

InChI

InChI=1S/C8H9N3S/c9-4-7-3-8(11-10-7)6-1-2-12-5-6/h1-3,5H,4,9H2,(H,10,11)

InChI Key

WTWYCNBQMBJKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NNC(=C2)CN

Origin of Product

United States

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